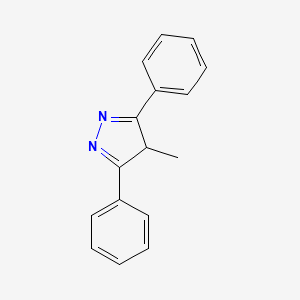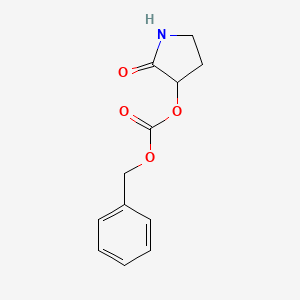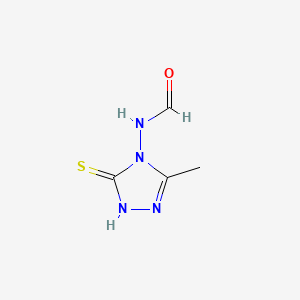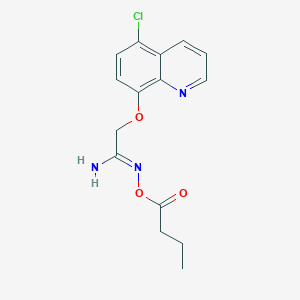
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran is an organic compound that features a unique structure combining acenaphthylene and tetrahydrofuran moieties Acenaphthylene is a polycyclic aromatic hydrocarbon, while tetrahydrofuran is a heterocyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran typically involves the reaction of acenaphthylene derivatives with tetrahydrofuran under specific conditions. One common method involves the use of a base to deprotonate the acenaphthylene derivative, followed by nucleophilic addition to the tetrahydrofuran ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene: A polycyclic aromatic hydrocarbon with similar structural features.
Tetrahydrofuran: A heterocyclic ether that shares the tetrahydrofuran moiety.
Naphthalene: Another polycyclic aromatic hydrocarbon with structural similarities to acenaphthylene.
Uniqueness
(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran is unique due to its combination of acenaphthylene and tetrahydrofuran moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics .
Properties
Molecular Formula |
C16H14O |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2Z)-2-(2H-acenaphthylen-1-ylidene)oxolane |
InChI |
InChI=1S/C16H14O/c1-4-11-5-2-7-13-14(15-8-3-9-17-15)10-12(6-1)16(11)13/h1-2,4-7H,3,8-10H2/b15-14- |
InChI Key |
MTBDYWJTSHGIKJ-PFONDFGASA-N |
Isomeric SMILES |
C1C/C(=C/2\CC3=CC=CC4=C3C2=CC=C4)/OC1 |
Canonical SMILES |
C1CC(=C2CC3=CC=CC4=C3C2=CC=C4)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)




![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)



![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)
![Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate](/img/structure/B12898987.png)

![3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one](/img/structure/B12898997.png)
![2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12899002.png)
